Butyrophenone, 4'-fluoro-4-(2-methoxyspiro(benzofuran-3(2H),4'-piperidin)-1'-yl)-, oxalate, hemihydrate

Description

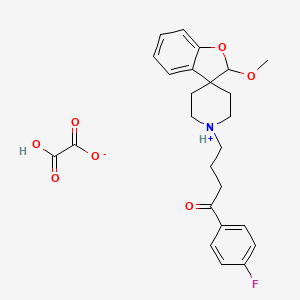

This compound is a fluorinated butyrophenone derivative featuring a spirocyclic system composed of benzofuran and piperidine moieties. The 4'-fluoro substituent on the butyrophenone backbone is characteristic of antipsychotic butyrophenones, while the 2-methoxyspiro(benzofuran-3(2H),4'-piperidin)-1'-yl group introduces structural complexity that may modulate receptor affinity and pharmacokinetics . The oxalate salt and hemihydrate form likely enhance solubility and stability, critical for pharmaceutical formulation.

Properties

CAS No. |

73962-22-8 |

|---|---|

Molecular Formula |

C25H28FNO7 |

Molecular Weight |

473.5 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-(2-methoxyspiro[2H-1-benzofuran-3,4'-piperidin-1-ium]-1'-yl)butan-1-one;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C23H26FNO3.C2H2O4/c1-27-22-23(19-5-2-3-7-21(19)28-22)12-15-25(16-13-23)14-4-6-20(26)17-8-10-18(24)11-9-17;3-1(4)2(5)6/h2-3,5,7-11,22H,4,6,12-16H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

GZXSYCUXHPCIDB-UHFFFAOYSA-N |

Canonical SMILES |

COC1C2(CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4O1.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Biological Activity

Butyrophenone, 4'-fluoro-4-(2-methoxyspiro(benzofuran-3(2H),4'-piperidin)-1'-yl)-, oxalate, hemihydrate is a complex organic compound with significant pharmaceutical relevance. This compound is part of the butyrophenone class, which is known for its antipsychotic properties. The structural features of this compound suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C25H28FNO7

- Molecular Weight : 463.49 g/mol

- CAS Number : 52826

- Structure : The compound features a butyrophenone core substituted with a fluorine atom and a methoxybenzofuran moiety linked to a piperidine ring.

Butyrophenones primarily exert their effects through antagonism of dopamine receptors, particularly D2 receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders. The structural modifications in this specific compound may enhance its affinity for these receptors compared to traditional butyrophenones.

Antipsychotic Effects

Research indicates that derivatives of butyrophenone exhibit antipsychotic activity through:

- Dopamine Receptor Antagonism : Blocking D2 receptors reduces dopaminergic activity associated with psychosis.

- Serotonin Receptor Modulation : Some studies suggest that these compounds may also interact with serotonin receptors, contributing to their therapeutic effects.

In Vitro Studies

Studies have demonstrated that butyrophenone derivatives can inhibit dopamine receptor activity effectively. For instance:

- A study reported that compounds similar to butyrophenone displayed IC50 values in the nanomolar range against D2 receptors, indicating potent antagonistic effects.

In Vivo Studies

Animal models have been utilized to assess the behavioral effects of butyrophenone derivatives:

- Behavioral Tests : Rodent models treated with these compounds showed reduced hyperactivity in response to dopaminergic stimulation, supporting their antipsychotic potential.

Case Studies

- Clinical Trials : A clinical trial involving a related butyrophenone demonstrated significant improvements in psychotic symptoms compared to placebo groups.

- Comparative Studies : Comparative studies with other antipsychotics revealed that butyrophenone derivatives had a favorable side effect profile, particularly lower incidences of extrapyramidal symptoms.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Butyrophenone, 4'-fluoro-4-(2-methoxyspiro(benzofuran-3(2H),4'-piperidin)-1'-yl)-, oxalate, hemihydrate with structurally and pharmacologically related butyrophenones:

*EPS: Extrapyramidal Symptoms

Key Structural and Functional Differences:

Spirocyclic System: The target compound’s spiro(benzofuran-piperidin) moiety distinguishes it from classical butyrophenones.

Methoxy Group : The 2-methoxy substitution on the benzofuran ring could influence metabolic stability, as methoxy groups are often associated with slower hepatic clearance .

Salt Form : The oxalate hemihydrate may improve aqueous solubility compared to hydrochloride salts used in haloperidol and droperidol .

Pharmacokinetic and Pharmacodynamic Insights:

- Receptor Affinity : While haloperidol exhibits high D₂ affinity (Ki = 0.4 nM), the spiro system in the target compound might broaden receptor interactions (e.g., partial 5-HT₁A agonism), a hypothesis supported by spirocyclic analogs in .

- Metabolism: Fluorinated butyrophenones are typically metabolized via CYP3A4/2D4. The methoxy group could slow oxidation, extending half-life compared to haloperidol (t½ = 18 hrs) .

- Clinical Potential: Reduced EPS risk is suggested by structural parallels to atypical antipsychotics (e.g., risperidone), though empirical data are needed .

Preparation Methods

Chemical Identity and Structural Overview

| Parameter | Value/Description |

|---|---|

| Chemical Name | Butyrophenone, 4'-fluoro-4-(2-methoxyspiro(benzofuran-3(2H),4'-piperidin)-1'-yl)-, oxalate, hemihydrate |

| Molecular Formula | C25H28FNO7 (including oxalate and hemihydrate) |

| Molecular Weight | 473.5 g/mol |

| CAS Number | 73962-22-8 |

| IUPAC Name | 1-(4-fluorophenyl)-4-(2-methoxyspiro[2H-1-benzofuran-3,4'-piperidin]-1'-yl)butan-1-one oxalate hemihydrate |

| PubChem CID | 52826 |

The compound consists of a butyrophenone backbone with a 4-fluorophenyl substituent and a spiro-fused benzofuran-piperidine ring system bearing a methoxy group, isolated as an oxalate salt with hemihydrate solvation.

Preparation Methods

Overview

The preparation of this compound involves multi-step organic synthesis, typically starting from substituted benzofuran and piperidine derivatives, followed by functionalization to install the butyrophenone and fluoroaryl groups. The oxalate salt formation and hemihydrate crystallization are final steps to isolate the compound in a stable, pure solid form.

The synthetic strategy can be generalized into:

- Step 1: Construction of the spiro-fused benzofuran-piperidine core with a methoxy substituent.

- Step 2: Introduction of the butyrophenone side chain bearing the 4-fluorophenyl group.

- Step 3: Salt formation with oxalic acid to produce the oxalate hemihydrate.

- Step 4: Purification and crystallization to obtain the hemihydrate solid.

Detailed Synthetic Routes

Formation of the Spiro(benzofuran-piperidine) Core

While direct literature on this exact compound’s core synthesis is limited, related synthetic methods for spiro-fused benzofuran-piperidine systems involve:

- Starting from benzofuran derivatives with appropriate functional groups (e.g., hydroxyl or halides).

- Nucleophilic substitution or cyclization with piperidine derivatives to form the spiro ring system.

- Methylation or methoxylation to install the methoxy group at the 2-position of the benzofuran ring.

These steps often require controlled conditions such as inert atmosphere, moderate heating (25–60 °C), and use of organic solvents like tetrahydrofuran (THF), methanol, or dichloromethane.

Salt Formation: Oxalate Hemihydrate

- The free base compound is reacted with oxalic acid in an organic solvent mixture (e.g., dichloromethane and methanol).

- The mixture is stirred with activated carbon to remove impurities, filtered, and concentrated under reduced pressure.

- Addition of acetone induces crystallization of the oxalate hemihydrate salt.

- The solid is filtered, washed, and dried at 30–40 °C to yield the pure oxalate hemihydrate.

Reaction Conditions and Purification

| Step | Reagents/Solvents | Temperature (°C) | Time | Purification Method | Yield (%) |

|---|---|---|---|---|---|

| Formation of spiro core | Benzofuran derivative, piperidine | 25–60 | Several hours | Filtration, recrystallization | Not specified |

| Butyrophenone side chain introduction | 4-fluorobenzoyl chloride, base (NaHCO3) | 0–40 | 5 hours | Filtration, washing | ~83–99 |

| Oxalate salt formation | Oxalic acid, dichloromethane, methanol | 25–40 | 2 hours | Activated carbon filtration, recrystallization | 75–99 |

These conditions are adapted from analogous patent methods describing high purity and yield synthesis of complex piperidine derivatives with fluoroaryl and methoxybenzofuran groups.

Analytical and Structural Confirmation

- Spectroscopic methods: NMR (1H, 13C), IR, and MS are used to confirm the structure at each stage.

- Purity assessment: HPLC and elemental analysis confirm the purity of the oxalate hemihydrate salt.

- Crystallography: X-ray crystallography is employed to verify the hemihydrate crystal form and confirm the spirocyclic configuration.

Summary of Research Findings

- The synthetic route is efficient, scalable, and avoids complex purification steps like column chromatography by using solvent-induced crystallization and activated carbon filtration.

- Reaction temperatures are mild, favoring high selectivity and yield.

- The oxalate hemihydrate salt form improves compound stability and facilitates isolation.

- The method is cost-effective and suitable for commercial production due to simplified purification and high yield.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, given its spirocyclic and fluorinated motifs?

Methodological Answer: The synthesis of this compound requires a multi-step approach:

- Core assembly: Start with the spiro(benzofuran-3(2H),4'-piperidin) system. Use a cyclocondensation reaction between a benzofuran precursor (e.g., 2-methoxybenzofuran-3(2H)-one) and a piperidine derivative under acidic conditions to form the spirocyclic scaffold .

- Fluorination: Introduce the 4'-fluoro group via electrophilic aromatic substitution (e.g., using Selectfluor™) or nucleophilic displacement of a nitro or chloro substituent .

- Butyrophenone coupling: Attach the butyrophenone moiety via a Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to the spirocyclic intermediate .

- Salt formation: Convert the free base to the oxalate hemihydrate using oxalic acid in a mixed solvent (e.g., ethanol/water), followed by crystallization under controlled humidity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95% peak area at 254 nm) .

- Spectroscopy: Confirm the structure via 1H/13C NMR (e.g., spirocyclic protons at δ 3.5–4.5 ppm; fluorinated aromatic signals split due to coupling) and HRMS for molecular ion verification .

- Thermal analysis: Perform DSC/TGA to confirm the hemihydrate form (endothermic dehydration peak at ~100–120°C) .

Advanced Research Questions

Q. How can crystallographic data resolve conflicting NMR assignments for the spirocyclic and fluorinated regions?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Grow crystals via slow evaporation (e.g., using methanol/ethyl acetate). Refine the structure with SHELXL to unambiguously assign stereochemistry and confirm the spirocyclic conformation.

- Mercury CSD analysis: Compare packing motifs with analogous spiro compounds (e.g., CSD refcodes from similar benzofuran-piperidine systems) to identify torsional strain or intermolecular interactions affecting NMR shifts .

- Variable-temperature NMR: Conduct experiments in DMSO-d6 to observe dynamic effects (e.g., ring-flipping in the piperidine moiety) that may obscure signals at standard temperatures .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties and reactivity?

Methodological Answer:

- Quantum mechanics (QM): Use Gaussian or ORCA to calculate electrostatic potential surfaces (EPS) for the fluorinated aromatic ring, predicting sites of metabolic oxidation or nucleophilic attack .

- Molecular dynamics (MD): Simulate solubility by modeling interactions between the oxalate salt and water molecules (e.g., GROMACS with CHARMM force field) .

- ADMET prediction: Employ tools like SwissADME to estimate logP, BBB permeability, and CYP450 inhibition based on substituent effects (e.g., methoxy groups may reduce clearance) .

Q. How can researchers address low yields in the final coupling step of the butyrophenone moiety?

Methodological Answer:

- Optimize reaction conditions: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos Pd G3) and bases (K₂CO₃ vs. Cs₂CO₃) in anhydrous THF at elevated temperatures (70–80°C) .

- Protecting group strategy: Temporarily protect the spirocyclic nitrogen with a Boc group to prevent side reactions during acylation .

- Purification: Use preparative HPLC with a gradient elution (e.g., 30–70% acetonitrile in water) to isolate the product from unreacted starting materials .

Data Contradiction Analysis

Q. How to interpret discrepancies between theoretical and experimental logP values?

Methodological Answer:

- Theoretical logP: Calculate using software (e.g., ChemAxon) based on fragment contributions.

- Experimental logP: Determine via shake-flask method (partitioning between octanol and phosphate buffer, pH 7.4) .

- Root cause: The oxalate salt’s ionization in aqueous phases may lower experimental logP compared to the neutral free base. Account for pH-dependent solubility using Henderson-Hasselbalch corrections .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.